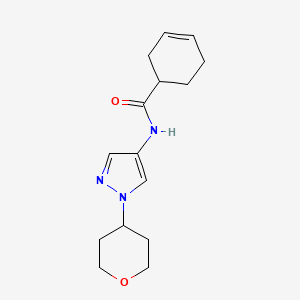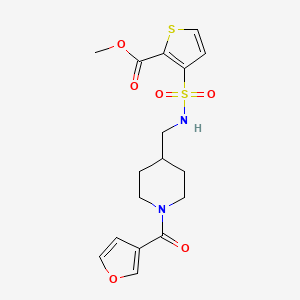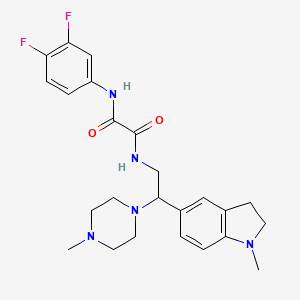
Benzamide, 4-(3-cyanopropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of Benzamide, 4-(3-cyanopropoxy)- is represented by the Inchi Code:1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9 (4-6-10)11 (13)14/h3-6H,1-2,8H2, (H2,13,14) . Chemical Reactions Analysis
The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
Benzamide, 4-(3-cyanopropoxy)- has a molecular weight of 204.23 .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
Benzamides like 4-(3-cyanopropoxy)-benzamide are extensively used in medicinal chemistry, primarily as intermediates for synthesizing various compounds. They have a key role in biological actions for treating disorders such as antimicrobial, anti-malarial, anti-cancer, and anti-psychotic conditions. The process of synthesizing various substituted ortho-amino benzamide derivatives involves using isatoic anhydride treated with different substituted anilines under acidic conditions. These derivatives have shown significant anti-microbial activity against various organisms like Pseudomonas aeruginosa and Bacillus subtilis. This indicates that benzamides can be effective intermediates for synthesizing different medicinal compounds (Sk. Ammaji et al., 2019).
Applications in Poly(ADP-ribose) Synthetase Inhibition
Research on poly(ADP-ribose) synthetase, an enzyme involved in DNA repair, has identified various benzamides substituted in the 3-position as potent inhibitors. Some benzamides, such as 3-aminobenzamide and 3-methoxybenzamide, have been found to be competitive inhibitors of this enzyme, indicating their potential utility in influencing DNA repair mechanisms (M. R. Purnell & W. Whish, 1980).
Role in Drug Development and Forced Degradation Studies
Benzamide derivatives are also significant in drug development processes, especially in forced degradation studies. These studies help identify degradation products and determine the intrinsic stability of molecules. This is crucial in understanding how drugs degrade over time and under different conditions, ensuring their safety and efficacy (G. C. D. Santos et al., 2013).
Photocatalytic Activity in Environmental Applications
Benzamides have been studied for their photocatalytic activities, particularly in water decontamination technology. They demonstrate the capacity to induce oxidation processes under visible light, which is vital for environmental applications such as water purification and pollution control (Y. Bessekhouad, D. Robert, & J. Weber, 2005).
Safety and Hazards
Properties
IUPAC Name |
4-(3-cyanopropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDRFMIQSCLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)
![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2424259.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)

![N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B2424270.png)

